
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride is a chemical compound that belongs to the class of substituted cathinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves the reaction of 3-chlorobenzaldehyde with ethylamine and a suitable reducing agent. The reaction conditions may include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride involves:
Molecular targets: Interaction with neurotransmitter systems, particularly dopamine and norepinephrine.
Pathways involved: Modulation of synaptic transmission and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one
- 1-(3-Chlorophenyl)-2-(isopropylamino)propan-1-one
Uniqueness
1-(3-Chlorophenyl)-2-(ethylamino)propan-1-one, monohydrochloride is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
2748225-41-2 |
|---|---|
Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H |
InChI Key |
KBSWPQVTIBSDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=CC=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



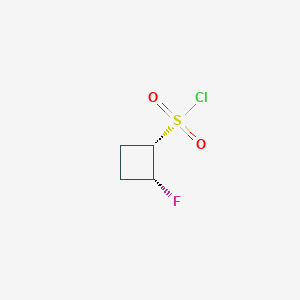
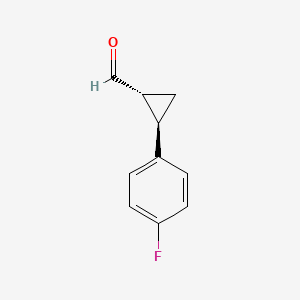
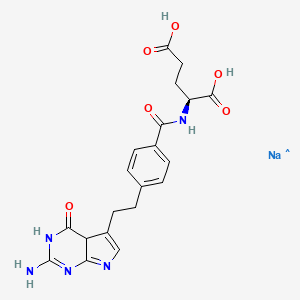
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate](/img/structure/B12355945.png)
![(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid](/img/structure/B12355950.png)
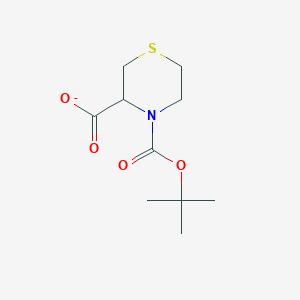

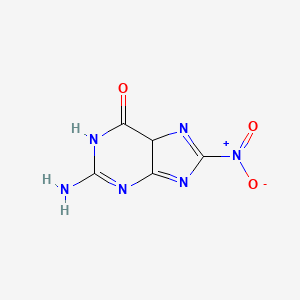
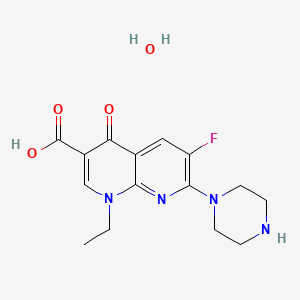

![Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B12355990.png)

![N-[3-[(2-oxo-3H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12356009.png)
